tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS: 2227693-01-6) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₀F₃NO₃ and a molecular weight of 283.29 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a stereospecific (1S)-2,2,2-trifluoro-1-hydroxyethyl substituent at the 4-position. This structural motif makes it a valuable heterocyclic building block in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring fluorine-containing motifs for enhanced binding or metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARLHGMSRKJSSA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold is typically derived from Boc-protected intermediates. A common precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate, undergoes sulfonylation to introduce a leaving group (e.g., mesylate or tosylate) at the 4-position. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key intermediate for nucleophilic displacement reactions.
Reaction Scheme:
This mesylation step achieves near-quantitative yields under mild conditions (0–25°C, dichloromethane, triethylamine).
Nucleophilic Displacement with Trifluoroethanol Derivatives
The mesylated intermediate reacts with a trifluoroethanol-derived nucleophile to install the trifluoro-hydroxyethyl moiety. Enantioselectivity is controlled using chiral catalysts or enantiopure starting materials.
Example Protocol:
A mixture of tert-butyl 4-mesyloxypiperidine-1-carboxylate (10 mmol), (S)-2,2,2-trifluoro-1-hydroxyethyl iodide (12 mmol), and cesium fluoride (15 mmol) in dimethylacetamide (DMA) is heated at 85°C for 18 hours. The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography (MeOH/DCM) to yield the (S)-enantiomer in 58–60% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents (DMA, NMP) with cesium fluoride or potassium carbonate as bases. Protic solvents (e.g., ethanol/water mixtures) reduce nucleophilic reactivity, while stronger bases (e.g., NaH) promote side reactions.
Table 1: Solvent and Base Impact on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMA | CsF | 85 | 60 |
| NMP | KCO | 100 | 95 |
| Ethanol/Water | KCO | 70 | 84 |
Temperature and Reaction Time
Elevated temperatures (85–105°C) accelerate displacement but risk racemization. Shorter reaction times (12–24 hours) in DMA minimize epimerization, preserving enantiomeric excess (ee > 98%).
Stereochemical Control Strategies
Chiral Auxiliaries and Resolving Agents
The (1S)-configuration is secured via:
-
Asymmetric Catalysis : Chiral palladium complexes facilitate enantioselective C–O bond formation.
-
Kinetic Resolution : Racemic mixtures are treated with enantioselective enzymes (e.g., lipases) to hydrolyze the undesired (R)-enantiomer.
Table 2: Enantiomeric Excess Under Different Conditions
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral Pd Catalyst | 99 | 45 |
| Enzymatic Resolution | 98 | 78 |
| CsF in DMA | 95 | 60 |
Analytical Characterization
NMR Spectroscopy
The NMR spectrum (DMSO-d) displays characteristic signals:
LCMS and Purity Assessment
LCMS (ESI+) shows [M+H] at m/z 307.1, consistent with the molecular formula CHFNO. Purity exceeds 99% after recrystallization from ethanol/water.
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times to 2–4 hours by enhancing heat/mass transfer. A pilot-scale setup achieved 85% yield at 10 kg/batch.
Green Chemistry Initiatives
Solvent recycling (DMA recovery >90%) and catalytic CsF reuse lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate is primarily researched for its potential as a bioactive molecule. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study : A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness as a potential inhibitor for specific enzymes involved in metabolic pathways. The introduction of trifluoromethyl groups has been shown to enhance the pharmacological properties of similar compounds, offering increased potency and selectivity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its piperidine ring structure provides a versatile platform for further functionalization.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Alkylation | Tert-butyl piperidine | Base-catalyzed | 85% |
| Acylation | Acetic anhydride | Reflux in toluene | 90% |
| Fluorination | Fluorinated reagents | Electrophilic conditions | 75% |
Agrochemical Applications
Research indicates that derivatives of this compound may exhibit herbicidal properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues.
Case Study : Field trials have shown that formulations containing this compound can effectively control specific weed species while exhibiting low toxicity to crops. This dual functionality makes it a valuable candidate for developing environmentally friendly herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Fluorine substitution significantly impacts polarity and metabolic stability. The trifluoro-hydroxyethyl group in the target compound enhances electronegativity compared to the difluoro analog .
- The tert-butyl carbamate group is conserved across all analogs, providing steric protection for the piperidine nitrogen during synthetic modifications .
- Stereochemistry matters: The (1S)-configuration in the target compound may influence chiral recognition in biological systems, whereas the stereoisomer (CAS 184042-83-9) could exhibit divergent pharmacokinetic properties .
Biological Activity
Tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS No. 2227693-01-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₀F₃N₁O₃
- Molecular Weight : 283.29 g/mol
- IUPAC Name : tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
The compound is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems. Its piperidine structure is known to enhance binding affinity to certain targets involved in neurological processes.
Pharmacological Effects
Research indicates that this compound exhibits:
- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant-like Activity : Animal models suggest potential efficacy in alleviating depressive symptoms.
- Anti-inflammatory Properties : The compound has been noted to reduce inflammation markers in vitro.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of related piperidine derivatives. It was found that compounds with similar structures could significantly reduce neuronal death in models of neurodegeneration by modulating apoptotic pathways .
Antidepressant Activity
In a controlled study involving rodent models, administration of this compound resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects comparable to established medications .
Research Findings Summary Table
Q & A
Basic Questions
Q. What are the key spectroscopic methods for characterizing tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate?
- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, ¹H NMR can resolve signals for the trifluoroethyl group (δ ~3.5–4.5 ppm for the -CH(OH)- moiety) and the tert-butyl group (δ ~1.4 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~155–160 ppm) and quaternary carbons. IR spectroscopy confirms hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (strong absorption ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (411.1993 g/mol) .
Q. What safety precautions are required when handling this compound?
- Answer : Follow GHS guidelines:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H332 hazard).
- Storage : Keep in a cool, dry place away from oxidizers and acids.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How is this compound synthesized, and what are typical reaction yields?
- Answer : A common route involves Dess-Martin periodinane oxidation of a precursor alcohol in dichloromethane at 0°C, followed by epoxidation with mCPBA in ethyl acetate at RT. Yields ≥95% are achievable with rigorous exclusion of moisture. Key steps:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Oxidation | Dess-Martin periodinane, 0°C | 96% |
| Epoxidation | mCPBA, RT, 15 hr | 89% |
| Purification via silica gel chromatography (hexane/EtOAc gradient) is critical . |
Advanced Research Questions
Q. How can enantiomeric purity of the (1S)-configured hydroxyethyl group be confirmed?
- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, X-ray crystallography (using SHELXL ) can resolve absolute configuration. For NMR, chiral shift reagents (e.g., Eu(hfc)₃) induce splitting of diastereotopic protons .
Q. What strategies mitigate side reactions during epoxidation of tert-butyl piperidine derivatives?
- Answer :
- Temperature Control : Maintain RT to prevent over-oxidation.
- Solvent Choice : Use anhydrous ethyl acetate to minimize hydrolysis.
- Catalyst Purity : Ensure mCPBA is freshly recrystallized (melting point 92–94°C).
- Byproduct Analysis : Monitor for diol formation (TLC, Rf ~0.2 in 7:3 hexane/EtOAc) and adjust stoichiometry if needed .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity?
- Answer : The tert-butyl group:
- Steric Effects : Shields the piperidine nitrogen, reducing nucleophilic attack (e.g., in SN2 reactions).
- Electronic Effects : Electron-donating via hyperconjugation stabilizes the carbamate carbonyl, lowering susceptibility to hydrolysis.
Computational studies (DFT) using Gaussian09 can model charge distribution .
Q. What analytical methods resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies arise from incomplete toxicological profiling. Use:
- In vitro assays : Ames test (mutagenicity), HepG2 cell viability (IC₅₀).
- In silico tools : OECD QSAR Toolbox for predicting LD₅₀.
Note: Current SDSs lack chronic toxicity data; assume precautionary handling .
Q. How can crystallographic data improve understanding of hydrogen-bonding interactions?
- Hydrogen Bonding : Measure O-H···O distances (typically 2.6–2.8 Å) and angles (160–180°).
- Packing Diagrams : Use ORTEP-3 to visualize intermolecular interactions influencing stability.
Data Contradictions & Resolution
- Safety Data : classifies acute toxicity (Category 4), while states insufficient data. Resolution : Assume worst-case handling until peer-reviewed studies confirm thresholds.
- Synthetic Yields : reports 96% yield, but scale-up may reduce efficiency. Resolution : Optimize stoichiometry (1.1 eq Dess-Martin periodinane) and reaction time (2 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
